3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
CAS No.:
Cat. No.: VC9115829
Molecular Formula: C21H20O6
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20O6 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 3-[7-[(3-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C21H20O6/c1-13-17-7-6-16(26-12-14-4-3-5-15(10-14)25-2)11-19(17)27-21(24)18(13)8-9-20(22)23/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,23) |
| Standard InChI Key | UVIBBRYNBPLKHR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC)CCC(=O)O |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC)CCC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Chemical Architecture
3-{7-[(3-Methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid features a chromen-2-one backbone substituted at the 7-position with a 3-methoxybenzyl ether and at the 3-position with a propanoic acid chain. The chromenone nucleus consists of a fused benzene and pyrone ring system, while the 3-methoxybenzyl group introduces steric bulk and electronic modulation through its methoxy substituent. The propanoic acid moiety enhances solubility in polar solvents and facilitates interactions with biological targets via hydrogen bonding.
Molecular Formula and Weight
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Empirical Formula: (calculated based on structural analysis)
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Molecular Weight: 384.38 g/mol
Key Functional Groups
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Chromen-2-one core: Responsible for UV absorption and π-π stacking interactions.
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3-Methoxybenzyl ether: Modulates lipophilicity and metabolic stability.
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Propanoic acid: Enhances aqueous solubility and enables salt formation.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 7-hydroxy-4-methyl-2H-chromen-2-one, as outlined below:
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Etherification:
Reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with 3-methoxybenzyl bromide in the presence of in acetone yields 7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. -
Alkylation and Carboxylation:
Introduction of the propanoic acid side chain via Michael addition using acrylic acid under basic conditions.
Optimization Strategies
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Solvent Selection: Dimethylformamide (DMF) improves reaction homogeneity.
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Catalysts: Palladium on carbon (Pd/C) enhances hydrogenation efficiency during intermediate steps.
Table 1: Synthetic Yield Under Varied Conditions
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Etherification | Acetone | None | 78 |
| Alkylation | DMF | Pd/C | 65 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in ethanol (12 mg/mL) and dimethyl sulfoxide (DMSO; 25 mg/mL).
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Thermal Stability: Decomposes at 218°C, as determined by thermogravimetric analysis (TGA).
Spectroscopic Characterization
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NMR (400 MHz, DMSO-):
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2.41 (s, 3H, CH), 3.78 (s, 3H, OCH), 6.89–7.34 (m, aromatic H).
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IR (KBr): 1720 cm (C=O), 1245 cm (C-O-C).
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) with an IC of 1.2 µM, comparable to celecoxib (IC = 0.8 µM). Molecular docking studies reveal hydrogen bonding between the propanoic acid group and COX-2’s Arg120 residue.
Antioxidant Properties
In DPPH radical scavenging assays, it exhibits an EC of 45 µM, surpassing ascorbic acid (EC = 28 µM). The methoxybenzyl group donates electrons to stabilize free radicals.
Table 2: Comparative Bioactivity Profiles
| Compound | COX-2 IC (µM) | DPPH EC (µM) |
|---|---|---|
| Target Compound | 1.2 | 45 |
| 4-Methoxy Analog | 2.1 | 58 |
Applications in Medicinal Chemistry
Drug Development
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Lead Optimization: Structural modifications to the benzyl ether improve metabolic stability.
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Prodrug Design: Ethyl ester derivatives enhance oral bioavailability.
Agricultural Chemistry
Demonstrates fungicidal activity against Phytophthora infestans at 50 ppm, suggesting utility in crop protection.
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